molecular formula C11H8BrIN2O B577851 9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE CAS No. 1282516-69-1

9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE

Cat. No.: B577851
CAS No.: 1282516-69-1
M. Wt: 391.006
InChI Key: SMHDMAYAZJZZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE is a complex organic compound with the molecular formula C11H8BrIN2O. It is characterized by its unique structure, which includes both bromine and iodine atoms, making it a valuable compound in various chemical reactions and applications .

Scientific Research Applications

9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE has several scientific research applications:

Safety and Hazards

The compound “9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and specific solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions makes it a versatile compound for research and industrial use .

Properties

IUPAC Name

9-bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHDMAYAZJZZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C3=NC(=CN31)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728938
Record name 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282516-69-1
Record name 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3.0 M solution of ethylmagnesium bromide in ethyl ether (1.1 mL) was added dropwise to a suspension of 9-bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (1.1 g, 2.2 mmol) in THF at −15° C. The mixture was stirred and followed by LC/MS. After 1 hour, there is no starting material left and the reaction was poured into sat. NH4Cl and extracted with ethyl acetate. The organic extracts were washed with water, brine, dried over MgSO4 and concentrated. The crude residue was purified by flash column chromatography to provide 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine as white solid (0.7 g).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.